Methyl 3-oxopropanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c1-7-4(6)2-3-5/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGADEVQOWQDDFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40213293 | |
| Record name | Propanoic acid, 3-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40213293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63857-17-0 | |
| Record name | Propanoic acid, 3-oxo-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063857170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 3-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40213293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Methyl 3 Oxopropanoate and Its Derivatives
Esterification and Condensation Approaches
Reactions of Methyl Acetoacetate (B1235776) with Amines or Ammonia (B1221849)
The reaction of β-keto esters, such as methyl acetoacetate, with ammonia or primary amines is a well-established method for the synthesis of β-enamino esters. For instance, methyl 3-aminocrotonate can be synthesized from methyl acetoacetate by treatment with aqueous ammonia. researchgate.net This transformation involves the nucleophilic attack of the amine on the ketone carbonyl group, followed by dehydration to yield the enamine product.
A general procedure for the synthesis of N-substituted acetoacetamides involves refluxing ethyl acetoacetate with a suitable amine in the presence of pyridine (B92270) and xylene. The resulting ethanol (B145695) is distilled off as the reaction proceeds. researchgate.net Although this example yields an amide, the underlying principle of amine condensation with a β-keto ester is demonstrated.
The following table summarizes the reaction of methyl acetoacetate with ammonia to form methyl 3-aminocrotonate.
| Reactant 1 | Reactant 2 | Product | Conditions |
| Methyl Acetoacetate | 25% Aqueous Ammonia | Methyl 3-aminocrotonate | 55°C |
Direct Esterification of 3-Oxopropanoic Acids with Methanol (B129727)
The direct esterification of 3-oxopropanoic acids with methanol provides a straightforward route to methyl 3-oxopropanoate (B1240783) and its derivatives. This acid-catalyzed reaction, typically employing a strong acid like sulfuric acid, involves the protonation of the carboxylic acid carbonyl group, followed by nucleophilic attack by methanol and subsequent elimination of water.
For example, alkyl 3-(quinolinyl)-3-oxopropanoates have been successfully synthesized by the esterification of the corresponding β-keto acid with methanol or ethanol in the presence of concentrated sulfuric acid, achieving yields of approximately 84%. jmcs.org.mx 3-Oxopropanoic acid itself is a highly reactive compound and is often generated in situ. wikipedia.org A storable precursor is ethyl 3-oxopropionate diethyl acetal, which can be hydrolyzed to the free acid. wikipedia.org
The table below illustrates the direct esterification of a 3-oxopropanoic acid derivative.
| Substrate | Reagent | Catalyst | Product | Yield |
| 3-(Quinolin-3-yl)-3-oxopropanoic Acid | Methanol | Concentrated Sulfuric Acid | Methyl 3-(quinolin-3-yl)-3-oxopropanoate | ~84% |
Knoevenagel Condensation Strategies
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as a β-keto ester, in the presence of a basic catalyst. This methodology is widely used in the synthesis of α,β-unsaturated esters and other functionalized molecules. unifap.brmdpi.com
In the context of methyl 3-oxopropanoate derivatives, Knoevenagel condensation can be employed to introduce substituents at the α-position. For instance, the reaction of a substituted benzaldehyde (B42025) with an N-substituted acetoacetamide (B46550) in the presence of benzoic acid and piperidine (B6355638) as catalysts can yield 2-benzylidene-3-oxo-butanamide derivatives. researchgate.net While this example uses an acetoacetamide, the principle is applicable to β-keto esters.
The reaction conditions for Knoevenagel condensations can vary, with some protocols requiring long reaction times and specific catalysts, while others have been optimized for efficiency using microwave irradiation or green solvents. unifap.br Biogenic carbonates have also been shown to be effective heterogeneous catalysts for solvent-free Knoevenagel reactions. mdpi.com
The following table provides an example of a Knoevenagel condensation reaction.
| Aldehyde | Active Methylene Compound | Catalysts | Product |
| Substituted Benzaldehyde | N-substituted acetoacetamide | Benzoic Acid, Piperidine | N-R¹-2-(R²-benzylidene-3-oxo-butanamide |
Claisen Condensation in β-Keto Ester Synthesis
The Claisen condensation is a fundamental reaction in organic chemistry for the formation of carbon-carbon bonds and is a key method for the synthesis of β-keto esters. wikipedia.orgorganic-chemistry.org The reaction involves the condensation of two ester molecules, where one acts as a nucleophile (after deprotonation at the α-carbon) and the other as an electrophile, in the presence of a strong base. jove.comlibretexts.org
The classic Claisen condensation requires the ester to have at least two α-hydrogens to drive the reaction to completion through the formation of a resonance-stabilized enolate of the resulting β-keto ester. wikipedia.org The choice of base is crucial; it must be a non-nucleophilic base that does not interfere with the reaction, such as the sodium alkoxide corresponding to the alcohol portion of the ester to prevent transesterification. libretexts.org
A "crossed" Claisen condensation between two different esters is also possible, particularly when one of the esters lacks α-hydrogens, to avoid the formation of a mixture of products. organic-chemistry.orglibretexts.org An alternative to the Claisen condensation for the synthesis of acetoacetic esters involves the use of diketene-based chemistry. wikipedia.org
The general mechanism of the Claisen condensation is outlined below:
| Step | Description |
| 1. Enolate Formation | A strong base removes an α-proton from the ester to form a resonance-stabilized enolate. |
| 2. Nucleophilic Attack | The enolate attacks the carbonyl carbon of a second ester molecule. |
| 3. Elimination | The alkoxy group is eliminated from the tetrahedral intermediate to form the β-keto ester. |
| 4. Deprotonation | The newly formed β-keto ester is deprotonated by the alkoxide base, driving the reaction to completion. |
| 5. Protonation | An acidic workup protonates the enolate to yield the final β-keto ester product. |
Functional Group Interconversions in Precursors
Oxidation Pathways for Oxo Group Introduction
The introduction of an oxo group at the β-position of a propanoate ester can be achieved through the oxidation of a suitable precursor, such as a 3-hydroxypropanoate. This transformation is a key step in the synthesis of this compound and its derivatives from readily available starting materials.
While the direct oxidation of methyl 3-hydroxypropanoate to this compound is a logical synthetic step, specific laboratory procedures for this transformation are not extensively detailed in the provided search results. However, the general principles of alcohol oxidation are well-established in organic chemistry. Common oxidizing agents for converting secondary alcohols to ketones include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC), Swern oxidation, and Dess-Martin periodinane. The choice of oxidant would depend on the specific substrate and the desired reaction conditions.
The atmospheric oxidation of methyl propanoate by the OH radical has been studied, which involves hydrogen abstraction from the carbon backbone. researchgate.net While this is a different type of oxidation, it highlights the reactivity of the ester at various positions. The synthesis of 3-oxopropanoic acid can also be achieved through the reaction of malic acid with concentrated sulfuric acid, which involves an in-situ oxidation and decarboxylation process. wikipedia.org
The following table outlines a conceptual oxidation pathway for the synthesis of this compound.
| Precursor | Target Compound | General Transformation | Potential Reagents |
| Methyl 3-hydroxypropanoate | This compound | Oxidation of a secondary alcohol | PCC, Swern Oxidation, Dess-Martin Periodinane |
Reformatsky Reaction Methodologies
The Reformatsky reaction is a well-established method in organic synthesis for the formation of β-hydroxy esters, which are direct derivatives of β-keto esters like this compound. iitk.ac.inthermofisher.com Discovered by Sergey Nikolaevich Reformatsky, the reaction typically involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. iitk.ac.inlibretexts.org The key intermediate in this process is an organozinc reagent, often referred to as a 'Reformatsky enolate'. wikipedia.orgadichemistry.com
The reaction mechanism initiates with the oxidative addition of zinc metal into the carbon-halogen bond of the α-haloester, forming the zinc enolate. libretexts.orgwikipedia.org This enolate is generally less reactive than corresponding lithium enolates or Grignard reagents, which prevents undesired side reactions such as nucleophilic addition to the ester group. libretexts.orgwikipedia.orgorganic-chemistry.org The organozinc reagent then adds to the carbonyl group of an aldehyde or ketone, and subsequent acidic workup yields the final β-hydroxy ester. wikipedia.orgadichemistry.com
The versatility of the Reformatsky reaction has been expanded through various modifications. Research has shown that metals other than zinc, including magnesium, indium, cobalt, and samarium(II) iodide, can be used to facilitate the transformation. wikipedia.org Furthermore, the efficiency of the reaction can be improved by using activated zinc, such as a zinc-copper couple or Rieke zinc, which is prepared by reducing zinc halides with potassium. thermofisher.comadichemistry.com While the classic reaction uses aldehydes and ketones, it has also been successfully applied to other electrophiles like imines, nitriles, and acid chlorides. wikipedia.org
The structure of the Reformatsky reagent has been a subject of study. X-ray crystallographic analyses of the THF complexes of ethyl and tert-butyl bromozincacetate have revealed that they exist as cyclic, eight-membered dimers in the solid state. libretexts.orgwikipedia.orglscollege.ac.in
| Feature | Description |
| Reactants | Aldehyde/Ketone, α-halo ester, Zinc metal |
| Product | β-hydroxy ester |
| Key Intermediate | Organozinc reagent (Reformatsky enolate) |
| Solvents | Typically inert solvents like diethyl ether or THF adichemistry.com |
| Advantages | Tolerates a wide range of functional groups due to the moderate reactivity of the organozinc intermediate organic-chemistry.org |
| Variations | Use of other metals (e.g., In, Sm, Mg), activated zinc (Zn-Cu couple), and alternative electrophiles (e.g., imines, nitriles) thermofisher.comwikipedia.org |
Industrial Scale-Up and Process Optimization Research
The transition of a synthetic route from a laboratory setting to industrial-scale production requires rigorous process optimization to ensure economic viability, safety, and sustainability. For compounds like this compound, industrial scale-up involves moving beyond batch processing to more efficient continuous flow systems, which can offer better control over reaction parameters and improve consistency. Research in this area focuses on minimizing costs, reducing waste, increasing throughput, and ensuring the final product meets high purity standards. nih.gov
A key aspect of process optimization is the development of robust and efficient reaction protocols. This includes minimizing the number of synthetic steps, choosing cost-effective starting materials, and designing purification methods that are both effective and scalable. For instance, in the synthesis of related esters like methyl propionate (B1217596), traditional methods using strong acid catalysts like sulfuric acid can cause equipment corrosion and require complex workarounds on an industrial scale. google.com Modern approaches aim to replace such hazardous reagents with more benign and recyclable alternatives. google.compatsnap.com Optimization strategies often employ statistical methods like Response Surface Methodology (RSM) to systematically evaluate the effect of multiple variables (e.g., temperature, pressure, reactant ratios) on the reaction outcome, thereby identifying the optimal conditions more efficiently than one-factor-at-a-time (OFAT) experiments. nih.govijert.org
Catalytic Approaches for Enhanced Synthesis Efficiency
Catalysis is fundamental to the efficiency and sustainability of industrial chemical synthesis. For the production of esters like this compound, the choice of catalyst can dramatically influence reaction rates, yields, and selectivity, while also allowing for milder reaction conditions. sigmaaldrich.com Research has moved towards heterogeneous and recyclable catalysts to simplify product purification and reduce waste.
Several catalytic systems have been investigated for related esterification and carbonylation reactions:
Solid Base Catalysts: Materials like magnesium oxide (MgO) have been shown to be effective in the synthesis of methyl propionate from 3-pentanone (B124093) and dimethyl carbonate. researchgate.net The catalytic activity often correlates with the basicity of the material, which facilitates the activation of reactants. researchgate.net
Ionic Liquids: Ionic liquids, such as pyridinium hydrogen sulfate (B86663) and imidazolium (B1220033) p-toluenesulfonate, have been employed as catalysts for the synthesis of methyl propionate. google.com They offer advantages such as low volatility and high thermal stability, and they can often be recycled, avoiding the corrosion issues associated with traditional mineral acids. google.com
Palladium Complexes: For methoxycarbonylation reactions, palladium complexes with specific phosphine (B1218219) ligands are highly effective. researchgate.net For example, the Lucite Alpha process for producing methyl methacrylate (B99206) utilizes a palladium catalyst with bidentate phosphine ligands, which are crucial for achieving high activity and selectivity. researchgate.net Such catalytic systems could be adapted for the synthesis of this compound from appropriate precursors.
Gold-Based Catalysts: Gold nanoparticles supported on materials like alumina (B75360) (Au/Al2O3) have been used for the selective oxidative esterification of diols to form hydroxy esters, such as methyl 3-hydroxypropionate. researchgate.net These catalysts can operate under base-free conditions and demonstrate high conversion and selectivity. researchgate.net
| Catalyst Type | Example(s) | Target Reaction (Analogous) | Key Advantages |
| Solid Bases | MgO | Methyl Propionate Synthesis researchgate.net | Heterogeneous, easily separable, avoids corrosion. |
| Ionic Liquids | Imidazolium p-toluenesulfonate | Methyl Propionate Synthesis google.com | Recyclable, high thermal stability, non-corrosive. google.com |
| Palladium Complexes | L2Pd(dba) with phosphine ligands | Methoxycarbonylation of Ethene researchgate.net | High activity and selectivity, operates under mild conditions. researchgate.net |
| Gold Nanoparticles | Au/Al2O3 | Oxidative Esterification of 1,3-Propanediol researchgate.net | High selectivity, base-free conditions, recyclable. researchgate.net |
Optimization of Reaction Conditions (e.g., Temperature, Solvent, pH)
The optimization of reaction conditions is a critical step in developing any chemical process, aiming to maximize product yield and purity while minimizing energy consumption and side-product formation. sigmaaldrich.com A systematic approach is used to study the interplay of various parameters. nih.gov
Temperature: Reaction temperature is a crucial variable. Higher temperatures generally increase the reaction rate but can also promote undesirable side reactions or product decomposition, leading to lower selectivity and yield. nih.gov For example, in the synthesis of methyl 3-methoxypropionate, high temperatures were found to increase side reactions. patsnap.com Finding the optimal temperature involves a trade-off between reaction speed and product purity.
Solvent: The choice of solvent can significantly impact a reaction's outcome. The solvent affects the solubility of reactants and catalysts, can influence the reaction mechanism, and may alter the rate of reaction. nih.gov In some cases, the solvent can participate in the reaction, as seen in protic solvents that can assist in proton transfer steps. nih.gov For industrial processes, factors like cost, toxicity, and ease of removal and recycling are paramount. In certain syntheses, running the reaction neat (without solvent) or using one of the reactants as the solvent is preferred to improve process mass intensity.
pH/Catalyst Concentration: The concentration of acid or base catalysts (or the pH of the medium) is another vital parameter. The catalyst concentration must be sufficient to achieve a desirable reaction rate without promoting side reactions. In the synthesis of methyl propionate using an ionic liquid catalyst, the amount of catalyst was optimized to achieve a yield of over 93%. google.com In processes sensitive to acid or water, controlling the acidity of the feedstock is crucial to prevent catalyst deactivation. patsnap.com
| Parameter | Effect on Reaction | Optimization Goal | Example from Analogous Synthesis |
| Temperature | Influences reaction rate and selectivity. | Maximize rate while minimizing side products. | In a model amidation, increasing temperature from 100°C to 111°C improved conversion significantly. nih.gov |
| Solvent | Affects solubility, stability, and reaction mechanism. | Ensure reactant solubility, facilitate reaction, and allow for easy product separation. | In an aza-Michael addition, the reaction mechanism and rate differed between protic (ethanol) and aprotic (DMSO) solvents. nih.gov |
| pH / Catalyst Loading | Determines catalytic activity and potential for side reactions. | Use the minimum amount of catalyst needed for an efficient reaction to reduce cost and waste. | For the synthesis of 2,2-dihalo-N-phenylacetamides, the equivalents of the catalyst were optimized to achieve the best result. researchgate.net |
Stereochemical Control and Enantiomeric Purity in Synthesis
In the synthesis of complex organic molecules, particularly those intended for biological or pharmaceutical applications, controlling the three-dimensional arrangement of atoms (stereochemistry) is of utmost importance. Derivatives of this compound can possess stereocenters, meaning they can exist as non-superimposable mirror images called enantiomers. While enantiomers have identical physical properties, they often exhibit vastly different biological activities. Therefore, synthetic strategies that can selectively produce a single enantiomer in high purity (high enantiomeric excess, or e.e.) are highly sought after. mdpi.com
The development of methods to control stereochemistry allows for the synthesis of complex natural products and pharmaceuticals from simple, achiral precursors like this compound. This is achieved through asymmetric synthesis, which employs chiral influences to favor the formation of one enantiomer over the other.
Application of Chiral Auxiliaries and Asymmetric Catalysis
Two primary strategies dominate the field of asymmetric synthesis for controlling stereochemistry: the use of chiral auxiliaries and asymmetric catalysis.
Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate. wikipedia.org The inherent chirality of the auxiliary directs the stereochemical course of a subsequent reaction, leading to the formation of one diastereomer in preference to others. After the desired transformation, the auxiliary is cleaved from the product and can often be recovered and reused. wikipedia.org Evans' oxazolidinones and pseudoephedrine are well-known examples of chiral auxiliaries used in asymmetric alkylation and aldol (B89426) reactions. wikipedia.orgresearchgate.net For instance, in the synthesis of a derivative of this compound, a chiral amine like (R)-1-phenylethyl amine can be used as an auxiliary to direct a stereoselective Michael addition, resulting in a product with a high enantiomeric excess (95% e.e.). mdpi.com
Asymmetric Catalysis: This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. nih.gov The catalyst, often a metal complex with a chiral ligand or an organocatalyst, creates a chiral environment for the reaction, lowering the activation energy for the pathway leading to one enantiomer. nih.gov This method is highly efficient and atom-economical. For β,γ-unsaturated α-ketoesters, various catalytic systems involving chiral phosphines, chiral bases, and chiral iminophosphoranes have been developed to achieve high enantioselectivity in reactions like 1,2-additions and cycloadditions. nih.gov The development of stereoselective trifluoromethylthiolation of β-ketoesters has also been explored using chiral amines to generate enamines that then react to form a quaternary stereocenter, albeit with modest success in initial trials (33% e.e.). mdpi.com
| Strategy | Principle | Example Application | Result (Diastereomeric/Enantiomeric Excess) |
| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. wikipedia.org | Michael addition using a chiral ketimine derived from (R)-1-phenylethyl amine. mdpi.com | 95% e.e. achieved for the resulting α,δ-dioxoester. mdpi.com |
| Asymmetric Catalysis | A substoichiometric amount of a chiral catalyst selectively produces one enantiomer. nih.gov | Henry reaction of β,γ-alkynyl ketoesters catalyzed by a chiral iminophosphorane. nih.gov | Moderate to excellent yields (77–99%) with high enantioselectivity reported. nih.gov |
| Chiral Auxiliary | Reaction of an enamine from (S)-1-phenylethanamine with an electrophilic SCF3 reagent. mdpi.com | 33% e.e. achieved for the α-SCF3-β-ketoester. mdpi.com |
Chemical Reactivity and Reaction Mechanisms of Methyl 3 Oxopropanoate Systems
Nucleophilic and Electrophilic Reactivity Profiles
The unique structural arrangement of methyl 3-oxopropanoate (B1240783) confers upon it both nucleophilic and electrophilic characteristics. The presence of acidic α-hydrogens on the methylene (B1212753) carbon allows for the formation of a stabilized enolate anion, a potent nucleophile. Conversely, the carbonyl carbons are electrophilic and susceptible to attack by nucleophiles.
The methylene protons of methyl 3-oxopropanoate are acidic due to the electron-withdrawing effects of the adjacent ester and ketone carbonyl groups. This allows for deprotonation by a suitable base to form a resonance-stabilized enolate ion. This enolate is a strong nucleophile and readily participates in nucleophilic substitution reactions, most notably SN2 alkylations with alkyl halides.
The enolate ion is an ambident nucleophile, meaning it has two potential sites of reaction: the α-carbon and the carbonyl oxygen. nih.gov The course of the reaction (C-alkylation vs. O-alkylation) is influenced by several factors, including the nature of the electrophile, the solvent, and the counter-ion. eurjchem.comnih.gov Generally, softer electrophiles, such as alkyl halides, favor attack at the carbon atom (C-alkylation), leading to the formation of a new carbon-carbon bond. eurjchem.com This reaction is a valuable tool for introducing alkyl chains at the α-position of the β-keto ester.
Table 1: Conditions for Nucleophilic Alkylation of β-Keto Esters
| Factor | Condition Favoring C-Alkylation | Condition Favoring O-Alkylation |
| Electrophile | Soft electrophiles (e.g., CH₃I, CH₃CH₂Br) | Hard electrophiles (e.g., silyl (B83357) halides) |
| Solvent | Weakly coordinating (e.g., THF) | Strongly coordinating (e.g., DMSO, HMPA) nih.gov |
| Counter-ion | Covalent character (e.g., Li⁺) | Ionic character (e.g., K⁺) |
| Reaction Type | SN2 | - |
This table provides generalized conditions that influence the regioselectivity of alkylation on enolates derived from β-keto esters like this compound.
This compound is an excellent substrate for various condensation reactions, which are fundamental carbon-carbon bond-forming processes in organic synthesis.
Claisen Condensation : This reaction involves the condensation between two ester molecules in the presence of a strong base. nih.govsmolecule.com this compound can undergo a "crossed" Claisen condensation with another ester that lacks α-hydrogens to prevent self-condensation of the reaction partner. openmedicinalchemistryjournal.com The mechanism involves the formation of an enolate from this compound, which then acts as a nucleophile, attacking the carbonyl carbon of the second ester. openmedicinalchemistryjournal.comnih.gov The final product is a β-keto ester, formed after the elimination of an alkoxide leaving group. nih.govresearchgate.net
Knoevenagel Condensation : This condensation occurs between an active methylene compound, such as this compound, and an aldehyde or ketone. organic-chemistry.orgwikipedia.org The reaction is typically catalyzed by a weak base, such as an amine. organic-chemistry.org The process begins with a nucleophilic addition of the enolate to the carbonyl group, followed by a dehydration step to yield a stable α,β-unsaturated product. organic-chemistry.org The use of a weak base is crucial to avoid the self-condensation of the aldehyde or ketone reactant. organic-chemistry.org
Table 2: Comparison of Condensation Reactions Involving this compound
| Reaction | Reaction Partner(s) | Typical Catalyst | Primary Product |
| Aldol-Type | Aldehyde or Ketone | Base (e.g., NaOH) or Acid | β-Hydroxy Ester |
| Claisen | Ester (typically non-enolizable) | Strong Base (e.g., NaOEt) | β-Keto Ester nih.gov |
| Knoevenagel | Aldehyde or Ketone | Weak Base (e.g., Piperidine) | α,β-Unsaturated Ester organic-chemistry.org |
Cyclization Reactions and Heterocycle Formation
The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. Its 1,3-dicarbonyl moiety can react with dinucleophiles to form five- and six-membered rings.
While the classic Fischer indole (B1671886) synthesis involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone, nih.govwikipedia.org multicomponent reactions provide a more direct route for incorporating active methylene compounds like this compound into indole structures. In these reactions, an indole, an aldehyde, and an active methylene compound (like this compound) are reacted together, often in the presence of a catalyst, to form 3-substituted indole derivatives. openmedicinalchemistryjournal.comresearchgate.net This approach avoids the need to pre-form a hydrazone and directly constructs a new carbon-carbon bond at the C3 position of the indole ring.
Pyrazole (B372694) Synthesis : The synthesis of pyrazoles from 1,3-dicarbonyl compounds is a well-established and highly efficient method. The reaction of this compound with hydrazine (B178648) or its derivatives leads to a condensation reaction. The two nitrogen atoms of the hydrazine react with the two carbonyl groups of the β-keto ester, followed by cyclization and dehydration, to form the pyrazole ring. nih.gov Specifically, this reaction yields a pyrazolone (B3327878) derivative, a subclass of pyrazoles.
Pyridine (B92270) Synthesis : The Hantzsch pyridine synthesis is a classic multicomponent reaction used to prepare dihydropyridine (B1217469) derivatives, which can then be oxidized to pyridines. chemtube3d.comwikipedia.org The standard reaction involves the condensation of an aldehyde, a nitrogen donor (like ammonia (B1221849) or ammonium (B1175870) acetate), and two equivalents of a β-keto ester, such as this compound. organic-chemistry.orgwikipedia.org The mechanism involves the initial formation of an enamine from one equivalent of the β-keto ester and ammonia, and a Knoevenagel condensation product from the aldehyde and the second equivalent of the β-keto ester. These two intermediates then combine and cyclize to form the dihydropyridine ring. organic-chemistry.org
Quinolinone Synthesis : The Conrad-Limpach-Knorr synthesis provides a pathway to 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolinones) from the reaction of anilines with β-keto esters. jptcp.com In this reaction, heating an aniline (B41778) with this compound can lead to the formation of a Schiff base, which then undergoes thermal cyclization to form the quinolinone ring system.
Coumarin (B35378) Synthesis : The Pechmann condensation is a widely used method for synthesizing coumarins. wikipedia.orgchemijournal.com This acid-catalyzed reaction involves the condensation of a phenol (B47542) with a β-keto ester. wikipedia.orgorganic-chemistry.org When this compound is reacted with a phenol in the presence of a strong acid catalyst (such as sulfuric acid or a Lewis acid), it undergoes a transesterification followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring of the phenol. A final dehydration step yields the coumarin scaffold. wikipedia.org
Table 3: Heterocyclic Synthesis from this compound
| Heterocycle | Named Reaction/Method | Key Reagents |
| Indole Derivative | Multicomponent Reaction | Indole, Aldehyde openmedicinalchemistryjournal.comresearchgate.net |
| Pyrazole | Knoevenagel-type Condensation | Hydrazine/Hydrazine derivatives nih.gov |
| Pyridine | Hantzsch Synthesis | Aldehyde, Ammonia/Ammonium Acetate organic-chemistry.orgwikipedia.org |
| Quinolinone | Conrad-Limpach-Knorr Synthesis | Aniline jptcp.com |
| Coumarin | Pechmann Condensation | Phenol, Acid Catalyst wikipedia.orgorganic-chemistry.org |
Construction of Selenazole Ring Systems
The synthesis of selenazole ring systems, five-membered aromatic rings containing both selenium and nitrogen atoms, can be achieved using β-keto esters like this compound as key building blocks. A prominent method for this transformation is the Hantzsch selenazole synthesis.
The mechanism of the Hantzsch synthesis involves the reaction of an α-haloketone with a selenoamide. In the context of this compound, the synthesis typically begins with the α-halogenation of the β-keto ester to form methyl 2-halo-3-oxopropanoate. This intermediate then reacts with selenourea (B1239437). The reaction proceeds through a condensation mechanism, where the nitrogen of the selenourea attacks the carbonyl carbon of the ketone, and the selenium acts as a nucleophile to displace the α-halogen, leading to the formation of the selenazole ring.
An alternative approach involves an aqueous-phase, one-pot synthesis where this compound is reacted with selenourea and a halogenating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like β-cyclodextrin. This method provides an environmentally friendlier route to 2-aminoselenazole-5-carboxylates.
A general representation of the Hantzsch-type synthesis of a selenazole from a β-keto ester is depicted below:
| Reactant 1 | Reactant 2 | Key Step | Product |
| This compound | Halogenating Agent (e.g., NBS) & Selenourea | α-Halogenation followed by cyclocondensation | Methyl 2-amino-1,3-selenazole-4-carboxylate |
Redox Transformations of the Carbonyl and Ester Moieties
The carbonyl and ester groups of this compound can undergo a variety of oxidation and reduction reactions, providing access to a range of valuable synthetic intermediates.
The oxidation of this compound can be directed at the α-carbon, leading to the formation of α-hydroxy-β-keto esters. This transformation is significant as the α-hydroxy-β-dicarbonyl moiety is a key feature in several biologically active natural products. Various methods have been developed for the α-hydroxylation of β-keto esters, including the use of oxidizing agents like dimethyldioxirane (B1199080) and catalytic systems involving chiral Lewis acids or organocatalysts to achieve enantioselectivity. Visible light-induced, transition metal-catalyzed aerobic oxidation has also emerged as a sustainable method for this transformation.
Another oxidative pathway involves photoredox catalysis of aromatic β-ketoesters, which can generate α-carbonyl and ketyl radicals in situ. While this compound is not aromatic, analogous radical generation under specific photochemical conditions could be envisioned, leading to dimerization or other radical-mediated transformations.
The reduction of this compound can be selectively targeted to either the ketone or the ester functionality, or both, depending on the reducing agent and reaction conditions.
Selective Reduction of the Carbonyl Group: The ketone moiety can be selectively reduced to a hydroxyl group to yield methyl 3-hydroxypropanoate. This is a common transformation in organic synthesis, and a variety of reducing agents can be employed. For achieving high enantioselectivity, biocatalytic reductions using enzymes such as dehydrogenases/reductases from microorganisms like Saccharomyces cerevisiae (baker's yeast) are widely used. These enzymatic reductions can produce chiral β-hydroxy esters with high enantiomeric excess (ee).
Selective Reduction of the Ester Group: The ester group can be chemoselectively reduced to a primary alcohol while leaving the ketone intact, yielding 3-oxopropan-1-ol. This can be achieved by first converting the β-keto ester to its enolate anion, which then reacts with a reducing agent like aluminum hydride.
Reduction of Both Carbonyl and Ester Groups: The simultaneous reduction of both the ketone and ester functionalities results in the formation of a 1,3-diol, propane-1,3-diol. Strong reducing agents like lithium aluminum hydride are typically used for this transformation.
The following table summarizes the reduction products of this compound:
| Functional Group Targeted | Product |
| Ketone | Methyl 3-hydroxypropanoate |
| Ester | 3-Oxopropan-1-ol |
| Both | Propane-1,3-diol |
Hydrolysis and Ester Cleavage Mechanisms
The ester functionality of this compound can be cleaved through hydrolysis under either acidic or basic conditions.
Under basic conditions, the process is known as saponification. The hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. Subsequent elimination of the methoxide (B1231860) ion forms a carboxylic acid, which is then deprotonated by the methoxide to yield a carboxylate salt and methanol (B129727). Acidification of the reaction mixture protonates the carboxylate to give 3-oxopropanoic acid.
This hydrolysis is often followed by decarboxylation, especially upon heating, as the resulting β-keto acid is unstable. The decarboxylation proceeds through a cyclic transition state to yield acetone (B3395972) and carbon dioxide.
The mechanism of ester cleavage can also be viewed as a reverse Claisen condensation. In this process, a base attacks the ketone carbonyl, leading to the cleavage of the carbon-carbon bond between the α- and β-carbons and the formation of an ester and a carbanion, which is then protonated.
Multicomponent Reaction Strategies
This compound is a valuable substrate for various multicomponent reactions (MCRs), which are one-pot reactions where three or more reactants combine to form a single product. These reactions are highly efficient in building molecular complexity.
One of the most well-known MCRs involving β-keto esters is the Biginelli reaction . In this reaction, this compound can react with an aldehyde and urea (B33335) in the presence of an acid catalyst to produce a dihydropyrimidinone. The reaction mechanism is believed to involve the initial condensation of the aldehyde and urea to form an iminium ion, which then acts as an electrophile for the enol of this compound. Subsequent cyclization and dehydration yield the final product.
Another important MCR is the Hantzsch pyridine synthesis . This compound can be used as the β-keto ester component in this reaction. Two equivalents of the β-keto ester react with an aldehyde and a nitrogen source, typically ammonia or ammonium acetate, to form a dihydropyridine derivative. This product can then be oxidized to the corresponding pyridine.
While less common for simple β-keto esters, in principle, the active methylene group of this compound could participate in other MCRs like the Ugi or Passerini reactions if appropriately functionalized or under specific reaction conditions that favor its nucleophilic character.
Photochemical Transformations and Mechanistic Investigations
The photochemistry of β-keto esters like this compound can lead to a variety of transformations, often proceeding through radical intermediates.
Upon irradiation, β-keto esters can undergo photoisomerization. More complex photochemical reactions can be initiated through photoinduced electron transfer (PET). For example, photoredox catalysis can be used to generate radicals from β-keto esters. These radicals can then participate in a range of reactions, including cyclizations. For instance, alkene-substituted β-keto esters can undergo regio- and stereoselective radical cyclizations to form functionalized cyclopentanones.
The carbonyl group of this compound can also undergo characteristic photochemical reactions of ketones, such as the Norrish Type I and Type II reactions . A Norrish Type I reaction would involve the cleavage of the α-carbon-carbonyl bond to form two radical fragments. A Norrish Type II reaction would involve the intramolecular abstraction of a γ-hydrogen by the excited carbonyl group, leading to a 1,4-biradical. The subsequent reactions of these intermediates, such as fragmentation or cyclization, would depend on the specific structure of the β-keto ester and the reaction conditions.
Mechanistic investigations into these photochemical transformations often employ techniques such as time-resolved spectroscopy to study the excited states and radical intermediates involved.
Applications in Advanced Organic Synthesis
Building Blocks for Complex Molecular Architectures
The chemical reactivity of methyl 3-oxopropanoate (B1240783) makes it a valuable precursor for constructing intricate molecular frameworks. Organic chemists utilize it in a variety of reactions to build complex structures that are often the core of natural products and other biologically active molecules.
Its utility as a building block is demonstrated in the synthesis of various organic compounds, including other esters, ketones, and alcohols. The formyl derivative, methyl 2-formyl-3-oxopropanoate, is particularly significant. This derivative has been instrumental in the total synthesis of complex natural products such as iridoids and ipecacuanha alkaloids nih.gov. These syntheses showcase the compound's ability to introduce key structural motifs into larger, more complex molecules. The dual functionality of methyl 3-oxopropanoate allows for sequential reactions, enabling the construction of polyfunctional and stereochemically rich architectures, which are hallmarks of complex molecule synthesis scispace.com.
Synthesis of Pharmaceutical Intermediates and Drug Candidates
This compound is a key intermediate in the pharmaceutical industry due to its versatile chemical properties which allow it to be easily modified bldpharm.com. It serves as a foundational element in the synthesis of a wide array of pharmaceutical ingredients and drug candidates.
Research has highlighted its role in the development of various therapeutics, including:
Anti-inflammatory and Analgesic Drugs: The compound is utilized as an intermediate in the synthesis of new generations of highly active narcotic analgesics, such as fentanyl analogues nih.govmdpi.com.
Anticancer Agents: Studies have indicated that this compound shows promise in inhibiting the growth and progression of cancer cells, making it a compound of interest for oncological research bldpharm.com.
Antiviral Medications: A related compound, Methyl 3-amino-3-phenylpropanoate Hydrochloride, is a critical intermediate in the synthesis of Maraviroc, an important antiviral drug used in the treatment of HIV infection google.com.
The ability to easily construct tetrasubstituted carbon centers using derivatives of this compound is particularly valuable in creating optically active tertiary alcohols, which are key structures in many pharmaceutical products beilstein-journals.org.
| Therapeutic Area | Role of this compound Derivative | Example Drug/Candidate Class |
|---|---|---|
| Pain Management | Intermediate for core structure | Fentanyl Analogues mdpi.com |
| Oncology | Potential anticancer agent | Targeted therapies bldpharm.comnih.gov |
| Virology | Key intermediate for synthesis | Maraviroc (HIV treatment) google.com |
| Inflammation | Intermediate for synthesis | Anti-inflammatory agents bldpharm.comnih.gov |
Agrochemical Development and Synthesis
In the field of agrochemicals, this compound and its derivatives serve as important building blocks for the synthesis of herbicides and fungicides. The compound's reactive nature allows for its incorporation into various heterocyclic structures that are known to possess potent biological activity.
While not always a direct precursor, its structural motifs are found in several classes of agrochemicals:
Herbicides: Pyrazole-containing compounds, which can be synthesized from β-keto esters like this compound, have played a significant role in the development of modern herbicides due to their structural diversity and biological activities nih.gov. For instance, the synthesis of quinclorac derivatives containing a pyrazole (B372694) ring has led to potent herbicides for controlling grasses in crops nih.gov.
Fungicides: The compound is an intermediate for fungicides google.com. Triazole fungicides, a major class of agricultural and medical antifungal agents, are synthesized from key epoxide intermediates, the preparation of which can involve precursors derived from β-keto esters google.com. Additionally, novel fungicides containing pyrazole moieties have been developed, demonstrating the continued importance of this chemical scaffold nih.gov.
The versatility of this compound allows for the creation of diverse libraries of compounds that can be screened for novel herbicidal and fungicidal properties.
Specialty Chemical and Polymer Production
This compound also finds applications in the production of specialty chemicals and as a precursor to monomers used in polymer science. Its ability to undergo various chemical modifications makes it suitable for creating tailored molecules with specific properties.
In specialty chemical synthesis, it is used to create fragrances and other fine chemicals bldpharm.comajchem-a.com. Its fruity odor makes it a useful component in fragrance formulations.
In the realm of polymer production, while not typically used as a direct monomer in large-scale polymerization, it serves as a valuable building block for creating more complex functional monomers bldpharm.com. These specialized monomers can then be incorporated into polymers to impart specific properties. For example, the fundamental reactivity of β-keto esters is applied to synthesize monomers used in creating functional polycarbonates and poly(ester-carbonates) nih.gov. These polymers may have applications in advanced materials and biomedical fields. Derivatives of this compound can be used to synthesize resin-bound molecules, indicating its utility in solid-phase synthesis, which is important for creating libraries of specialty chemicals and materials bldpharm.com.
Functional Material Synthesis
The synthesis of functional materials, such as liquid crystals and specialty polymers, benefits from the chemical versatility of this compound and its derivatives. These materials have applications in displays, sensors, and other advanced technologies.
Advanced Spectroscopic Characterization and Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Determination
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of their hydrogen and carbon nuclei. Methyl 3-oxopropanoate (B1240783), as a β-keto ester, exhibits keto-enol tautomerism, and its NMR spectra can provide evidence for the presence of both forms in solution, although the keto form typically predominates. mdpi.com
The proton NMR (¹H NMR) spectrum provides information on the number of different proton environments and their neighboring protons. For methyl 3-oxopropanoate, distinct signals are expected for the protons of the methyl ester group and the α-methylene group. In the presence of the enol tautomer, additional signals for the vinyl and hydroxyl protons would appear. rsc.org
The expected signals for the dominant keto tautomer are:
A singlet corresponding to the three protons of the methyl ester group (-COOCH₃).
A singlet corresponding to the two protons of the active methylene (B1212753) group (-COCH₂CO-).
In deuterated chloroform (B151607) (CDCl₃), similar β-keto esters exist predominantly in their keto form. mdpi.com The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms. The methyl protons of the ester group are expected to resonate at a different frequency than the methylene protons situated between two carbonyl groups.
For the enol tautomer, the expected signals would be:
A singlet for the methyl ester protons, likely shifted slightly compared to the keto form.
A singlet for the vinylic proton (=CH-).
A broad singlet for the enolic hydroxyl proton (-OH), which can be highly variable in its chemical shift and may exchange with deuterium (B1214612) in solvents like D₂O.
Based on analyses of related substituted β-keto esters, the following chemical shifts can be predicted. rsc.org
| Assignment | Tautomer | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| -COOCH₃ | Keto | ~3.7 | Singlet | 3H |
| -COCH₂CO- | Keto | ~3.5 | Singlet | 2H |
| -COOCH₃ | Enol | ~3.7 | Singlet | 3H |
| =CH- | Enol | ~5.0 - 5.6 | Singlet | 1H |
| -OH | Enol | ~12.0 - 12.5 (variable) | Singlet (broad) | 1H |
The carbon-13 NMR (¹³C NMR) spectrum reveals the number of non-equivalent carbon environments in the molecule. For this compound in its keto form, three distinct signals are anticipated: one for the methyl carbon, one for the methylene carbon, and two for the carbonyl carbons (ketone and ester), which are in different electronic environments. openstax.orgwisc.edu
The chemical shifts in ¹³C NMR are highly characteristic of the type of carbon. Carbonyl carbons are significantly deshielded and appear far downfield (160-220 ppm). libretexts.orgchemguide.co.uk Carbons bonded to oxygen (like the methyl ester carbon) are also found downfield compared to simple alkane carbons. openstax.org
| Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Ketone) | ~200 - 205 |
| C=O (Ester) | ~167 - 170 |
| -OCH₃ | ~52 |
| -CH₂- | ~45 - 50 |
The presence of the enol tautomer would introduce signals for the sp² hybridized carbons of the double bond and alter the chemical shifts of the other carbons.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show strong, characteristic absorption bands for its two carbonyl groups (ketone and ester) and the C-O bonds of the ester functionality.
Key expected absorption bands include:
C=O Stretch (Ester): A strong absorption band typically appears around 1740-1750 cm⁻¹.
C=O Stretch (Ketone): Another strong absorption band is expected around 1715-1725 cm⁻¹. The presence of two distinct C=O peaks is a key feature for β-keto esters.
C-O Stretch: Absorptions corresponding to the C-O stretching of the ester group are expected in the 1100-1300 cm⁻¹ region.
C-H Stretch: Absorptions for the stretching of sp³ C-H bonds in the methyl and methylene groups are expected just below 3000 cm⁻¹.
If a significant amount of the enol tautomer is present, the IR spectrum would also feature a very broad O-H stretching band from 2500-3300 cm⁻¹ due to the hydrogen-bonded hydroxyl group, and the C=C stretching band around 1640 cm⁻¹.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Alkyl (sp³) | 2850 - 3000 | Medium |
| C=O Stretch | Ester | ~1745 | Strong |
| C=O Stretch | Ketone | ~1720 | Strong |
| C-O Stretch | Ester | 1100 - 1300 | Strong |
| O-H Stretch | Enol (if present) | 2500 - 3300 | Broad, Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about electronic transitions within a molecule. Molecules containing π-bonds or non-bonding electrons (n-electrons) can absorb energy in the UV or visible range, promoting an electron from a lower-energy orbital to a higher-energy anti-bonding orbital.
This compound contains two carbonyl groups, which are chromophores. The expected electronic transitions are:
n → π* (n-to-pi-star) transition: This involves the promotion of a non-bonding electron from an oxygen lone pair to the anti-bonding π* orbital of the carbonyl group. These transitions are typically of lower energy (occur at longer wavelengths, λmax) but have a low molar absorptivity (ε). For isolated carbonyls, this absorption is often found in the 270-300 nm range. uobabylon.edu.iq
π → π* (pi-to-pi-star) transition: This involves the promotion of an electron from the bonding π orbital to the anti-bonding π* orbital of the carbonyl group. This is a higher-energy transition, occurring at shorter wavelengths (typically <200 nm) with a high molar absorptivity. pharmacyconcepts.in
The exact λmax can be influenced by the solvent. A shift to a shorter wavelength (a blue shift) for the n → π* transition is often observed in polar solvents. uobabylon.edu.iq The presence of the enol form would introduce a new chromophore (a conjugated C=C-C=O system), which would lead to a bathochromic shift (a shift to longer wavelength) of the π → π* transition. youtube.com
Mass Spectrometry (MS) for Molecular Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of a compound through the analysis of its fragmentation pattern. The molecular formula of this compound is C₄H₆O₃, corresponding to a molecular weight of 102.09 g/mol . guidechem.com
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺•) would be expected at m/z = 102. The fragmentation of this ion can occur through several pathways characteristic of esters and ketones. scienceready.com.auuni-saarland.de
Common fragmentation pathways include:
α-Cleavage: Breakage of the bond adjacent to a carbonyl group.
Loss of the methoxy (B1213986) radical (•OCH₃) from the ester group, leading to an acylium ion at m/z = 71.
Loss of the methoxycarbonyl group (•COOCH₃), leading to a fragment at m/z = 43.
Cleavage at the C-C bond between the carbonyls, which can also lead to the fragment at m/z = 43 ([CH₃CO]⁺) or m/z = 59 ([COOCH₃]⁺). chemguide.co.uk
| m/z | Possible Fragment Ion | Origin |
|---|---|---|
| 102 | [C₄H₆O₃]⁺• | Molecular Ion (M⁺•) |
| 71 | [M - OCH₃]⁺ | Loss of methoxy radical |
| 59 | [COOCH₃]⁺ | α-cleavage |
| 43 | [CH₃CO]⁺ | α-cleavage |
X-ray Diffraction (XRD) for Solid-State Structure Elucidation
X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state.
Application of Advanced Spectroscopic Techniques for Dynamic Studies
Advanced spectroscopic techniques are crucial for elucidating the dynamic processes of molecules like this compound, including conformational changes, keto-enol tautomerism, and intermolecular interactions. While specific dynamic studies on this compound are not extensively documented in publicly available research, the application of these techniques to structurally similar compounds, such as the closely related β-keto ester Methyl acetoacetate (B1235776), provides significant insights into the methodologies that would be employed.
Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy, particularly variable-temperature NMR, is a powerful tool for investigating the kinetics of conformational exchange and tautomerism. By monitoring the changes in the NMR spectrum as a function of temperature, researchers can determine thermodynamic and kinetic parameters of dynamic processes. For instance, in a molecule with multiple conformers, as the temperature is lowered, the rate of interconversion may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer.
Time-resolved spectroscopy techniques, operating on picosecond to femtosecond timescales, are instrumental in observing very fast dynamic events such as the keto-enol tautomerization. This process, which is fundamental to the reactivity of β-keto esters, involves the rapid interconversion between the keto and enol forms. Time-resolved infrared (IR) spectroscopy, for example, can track the vibrational modes specific to each tautomer, providing real-time information on the tautomerization kinetics following a perturbation, such as a laser pulse.
Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for studying through-space interactions between protons, which provides information about the molecule's three-dimensional structure and conformational preferences in solution. Furthermore, 2D NMR can be used to probe intermolecular interactions by observing changes in chemical shifts or the appearance of intermolecular NOEs upon interaction with other molecules.
The keto-enol tautomerism of β-keto esters like Methyl acetoacetate has been a subject of spectroscopic investigation. The equilibrium between the keto and enol forms is influenced by factors such as the solvent and temperature. Advanced spectroscopic methods can quantify the populations of each tautomer and the kinetics of their interconversion.
A hypothetical application of variable-temperature ¹H NMR to study the conformational dynamics of a related ester is presented in the table below. This illustrates the type of data that can be obtained from such experiments.
| Temperature (°C) | Conformer A (%) | Conformer B (%) | Rate Constant (s⁻¹) |
| 25 | 60 | 40 | 500 |
| 0 | 65 | 35 | 150 |
| -25 | 72 | 28 | 30 |
| -50 | 80 | 20 | 5 |
This is a hypothetical data table for illustrative purposes.
Similarly, time-resolved IR spectroscopy could be used to monitor the tautomerization of this compound. The following table provides a hypothetical representation of the change in the integrated intensity of the characteristic vibrational bands of the keto and enol forms over time after photo-excitation.
| Time (ps) | Keto Form Intensity (a.u.) | Enol Form Intensity (a.u.) |
| 0 | 1.0 | 0.0 |
| 10 | 0.8 | 0.2 |
| 50 | 0.5 | 0.5 |
| 100 | 0.3 | 0.7 |
| 200 | 0.2 | 0.8 |
This is a hypothetical data table for illustrative purposes.
These advanced spectroscopic methods provide a detailed picture of the dynamic behavior of molecules. While direct experimental data for this compound is limited in the available literature, the established methodologies applied to analogous compounds demonstrate a robust framework for its future dynamic studies.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of Methyl 3-oxopropanoate (B1240783). stmjournals.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.
Detailed calculations reveal the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are fundamental to understanding chemical reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For Methyl 3-oxopropanoate, the HOMO is typically localized around the enolate form's C=C double bond and oxygen atoms, while the LUMO is centered on the carbonyl carbons.
Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution. ymerdigital.com In these maps, electron-rich regions (negative potential), such as the areas around the carbonyl and ester oxygens, are identified as likely sites for electrophilic attack. Conversely, electron-deficient regions (positive potential), typically around the hydrogen atoms, indicate sites susceptible to nucleophilic attack.
Reactivity descriptors derived from DFT, such as chemical hardness, softness, and the Fukui function, offer quantitative predictions of reactivity. ymerdigital.commdpi.com These indices help to rationalize and predict the outcomes of chemical reactions, such as cycloadditions or reactions involving nucleophiles and electrophiles. nih.gov For instance, the analysis of Parr functions can explain regioselectivity in cycloaddition reactions involving similar acrylate structures. nih.gov
Note: These values are representative and can vary based on the level of theory and basis set used in the calculation.
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) to a second molecule (a receptor, typically a protein or enzyme). jbcpm.comuobasrah.edu.iq This method is crucial in drug discovery for identifying potential biological targets and understanding interactions at the molecular level. plos.org
The process involves placing the ligand into the binding site of a receptor and evaluating the interaction energy using a scoring function. jbcpm.com This function calculates the binding free energy, with more negative scores indicating a more favorable interaction. uobasrah.edu.iq For this compound, docking studies would explore its ability to fit within the active sites of various enzymes. The analysis would identify key interactions, such as hydrogen bonds between the molecule's carbonyl or ester groups and amino acid residues (e.g., Tyrosine, Lysine, Arginine) in the protein's active site. jbcpm.com Van der Waals forces and electrostatic interactions also play a significant role in the stability of the ligand-receptor complex. waocp.org
While specific docking studies for this compound are not extensively documented in the provided context, research on analogous small molecules shows that the carbonyl and ester functionalities are key pharmacophores for forming interactions within enzyme active sites. mdpi.com
Table 2: Hypothetical Molecular Docking Results for this compound with a Target Enzyme
| Parameter | Result | Interpretation |
|---|---|---|
| Binding Energy (kcal/mol) | -6.5 | A moderately strong predicted binding affinity. |
| Interacting Residues | SER-122, LYS-155, TYR-210 | Key amino acids in the active site forming interactions. |
| Hydrogen Bonds | O(carbonyl) with SER-122 OH | A critical stabilizing interaction for binding. |
| O(ester) with LYS-155 NH3+ | An additional hydrogen bond contributing to affinity. |
Note: This table is illustrative, as the specific results depend entirely on the chosen protein target.
Based on molecular docking results, a hypothesis about the mechanism of enzyme inhibition can be formulated. mdpi.commdpi.com If this compound is predicted to bind within the same active site as the enzyme's natural substrate, it would be classified as a potential competitive inhibitor. nih.gov The strength of the binding, indicated by the binding energy, would correlate with its potential inhibitory potency (e.g., its IC50 value).
Computational models can further predict whether the binding is reversible or irreversible. The absence of any potential for covalent bond formation between the ligand and the enzyme typically suggests reversible inhibition. The specific interactions identified in the docking pose can explain how the inhibitor prevents the substrate from binding or the catalytic reaction from proceeding. For example, if this compound forms strong hydrogen bonds with catalytic residues, it could effectively block their function, thereby inhibiting the enzyme.
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and movements of atoms and molecules over time. frontiersin.orgmdpi.com For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape and understanding its behavior in different environments, such as in a solvent or bound to a protein. mdpi.comnih.gov
Conformational analysis, supported by quantum chemical calculations, has identified several stable conformers for the diketo form of this compound. researchgate.net MD simulations can model the transitions between these low-energy states, revealing the flexibility of the carbon backbone and the rotational barriers of the methyl and methoxy (B1213986) groups. chemrxiv.orgnih.gov These simulations track properties like the Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. frontiersin.org
When applied to a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by molecular docking. nih.gov The simulation can reveal whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes or even dissociates from the protein over the simulation time, providing a more realistic assessment of the binding interaction.
Table 3: Key Conformers of this compound (Diketo Form) Investigated by Computational Methods
| Conformer | Dihedral Angles (O=C-C-C=O) | Relative Energy (kcal/mol) | Key Feature |
|---|---|---|---|
| I | ~0° (syn) | 0.0 (Reference) | Most stable conformer in some calculations. |
| II | ~120° (gauche) | +0.5 - +1.0 | A slightly higher energy conformer. |
Note: Relative energies are approximate and depend on the computational method and environment (gas phase vs. solvent).
In Silico ADMET Prediction and Pharmacokinetic Modeling
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. nih.govresearchgate.netnih.gov These predictions are vital in the early stages of drug discovery to identify candidates with favorable profiles and flag potential liabilities before costly experimental testing. audreyli.com
For this compound, various physicochemical and pharmacokinetic properties can be calculated based on its structure. Models can predict its lipophilicity (logP), aqueous solubility, potential to cross the blood-brain barrier, and interaction with metabolic enzymes like Cytochrome P450. researchgate.net Toxicity predictions can identify potential risks, such as mutagenicity or carcinogenicity, based on structural alerts.
Pharmacokinetic modeling uses these parameters to simulate the fate of the compound in the body over time. nih.gov Simple compartmental models can describe how the concentration of this compound would change in different parts of the body following administration. youtube.com These models help in understanding how factors like absorption rate and clearance affect the compound's bioavailability and duration of action.
Table 4: Representative In Silico ADMET Predictions for this compound
| Property | Predicted Value/Classification | Implication |
|---|---|---|
| Molecular Weight | 116.1 g/mol | Complies with Lipinski's rule of five (<500). |
| logP (Lipophilicity) | ~0.2 | Indicates good water solubility and moderate lipophilicity. |
| Aqueous Solubility | High | Favorable for absorption. |
| H-Bond Donors | 0 | Complies with Lipinski's rule of five (<5). |
| H-Bond Acceptors | 3 | Complies with Lipinski's rule of five (<10). |
| Blood-Brain Barrier Permeability | Low/Unlikely | Suggests limited penetration into the central nervous system. |
| CYP450 Inhibition | Predicted inhibitor of some isoforms | Potential for drug-drug interactions. |
Note: These predictions are generated by computational models and require experimental validation.
Theoretical Insights into Tautomeric Preferences and Equilibria
This compound is a classic example of a compound that exhibits keto-enol tautomerism, existing in equilibrium between its diketo form and two possible enol forms. youtube.com Theoretical calculations have been extensively used to investigate the relative stability of these tautomers and the factors influencing the equilibrium. researchgate.netorientjchem.org
Quantum chemical calculations, using methods like MP2 and B3LYP, have shown that in the gas phase, the enol tautomer is generally more stable than the keto form. researchgate.netresearchgate.net This preference is attributed to the formation of a stable, six-membered ring through an intramolecular hydrogen bond in the enol form, which creates a conjugated system. youtube.com
The solvent environment significantly affects the tautomeric equilibrium. researchgate.net In non-polar solvents, the enol form is typically favored, as the intramolecular hydrogen bond remains intact. However, in polar, protic solvents like water, the equilibrium often shifts to favor the keto form. orientjchem.orgwalisongo.ac.id This is because the solvent molecules can form strong intermolecular hydrogen bonds with the carbonyl groups of the keto tautomer, stabilizing it more effectively than the enol form, whose intramolecular hydrogen bond is disrupted. researchgate.net Computational models that include solvent effects, either implicitly (using a polarizable continuum model) or explicitly (by including individual solvent molecules), are crucial for accurately predicting these preferences. researchgate.net
Table 5: Calculated Relative Energies of this compound Tautomers
| Tautomer | Environment | Calculated Relative Energy (kcal/mol) | Predicted Dominant Form |
|---|---|---|---|
| Diketo | Gas Phase | +2.0 to +3.0 | No |
| Enol (intramolecular H-bond) | Gas Phase | 0.0 (Reference) | Yes |
| Diketo | Water (Polar Solvent) | 0.0 (Reference) | Yes |
Note: The enol form referred to is the more stable one, CH3OC(O)−CH=C(OH)CH3. Values are illustrative based on typical computational findings. researchgate.net
Biological Activity and Medicinal Chemistry Applications
Enzymatic Interactions and Metabolic Pathway Modulation
The interaction of methyl 3-oxopropanoate (B1240783) derivatives with enzymes is a key aspect of their biological activity. These interactions can range from serving as substrates in metabolic pathways to inhibiting specific enzymatic functions, thereby modulating cellular processes.
Substrate and Inhibitor Roles in Enzyme Reactions
Derivatives of methyl 3-oxopropanoate have been identified as participants in various enzymatic reactions, acting as either substrates or inhibitors. For instance, compounds such as methyl 3-amino-3-oxopropanoate are recognized for their potential to act as substrates for enzymes involved in crucial transamination reactions, which are fundamental to amino acid metabolism . The unique structural features of these derivatives allow them to fit into the active sites of specific enzymes, initiating or participating in biochemical transformations .
In other contexts, these derivatives can function as enzyme inhibitors. The mechanism often involves the compound binding to the active or allosteric site of an enzyme, which leads to a change in the enzyme's catalytic activity and influences metabolic processes . Furthermore, specific derivatives like methyl 3-chloro-2-methyl-3-oxopropanoate are utilized as intermediates in research to study enzyme-catalyzed reactions, particularly those involving esterases and hydrolases .
Specific Enzyme Inhibition Studies
Research has focused on the interaction of this compound derivatives with several key enzymes, highlighting their potential as targeted therapeutic agents.
(S)-3-amino-2-methylpropionate transaminase : Certain derivatives, notably methyl 3-amino-2-methyl-3-oxopropanoate, have been shown to interact with (S)-3-amino-2-methylpropionate transaminase. This enzyme plays a critical role in the synthesis and degradation of amino acids through transamination reactions . The interaction suggests a potential role for these derivatives in modulating amino acid metabolism.
Dihydrofolate Reductase (DHFR) : While direct inhibition by this compound is not documented, its derivatives are crucial in the synthesis of potent DHFR inhibitors. Pemetrexed, a well-established antifolate antineoplastic agent, functions by inhibiting DHFR, thereby disrupting folate-dependent metabolic processes essential for cell replication nih.gov. The synthesis of Pemetrexed involves precursors that are structurally related to this compound derivatives, underscoring the scaffold's importance in developing clinically relevant enzyme inhibitors nih.govgoogle.com.
Cdc25B Phosphatase : In the reviewed scientific literature, no specific studies were identified that described the direct inhibition of Cdc25B Phosphatase by this compound or its derivatives.
Modulation of Enzyme and Receptor Activity
The biological effects of this compound derivatives are mediated through their ability to modulate the activity of various enzymes and receptors. By binding to the active sites of these biological targets, these compounds can alter biochemical pathways . The inhibition of key enzymes such as DHFR by agents synthesized from this compound precursors is a clear example of such modulation, leading to the disruption of DNA and RNA synthesis in cancer cells nih.gov. Similarly, interactions with transaminases can influence amino acid metabolism . These targeted interactions demonstrate the potential of this class of compounds to selectively modulate cellular functions.
Therapeutic Potential of this compound Derivatives
The versatility of the this compound structure has been leveraged to synthesize a wide array of derivatives with significant therapeutic potential. These derivatives have been extensively evaluated for various biological activities, including anticancer, antibacterial, and antiviral properties.
Anticancer and Cytotoxic Activities
Derivatives of this compound have shown considerable promise as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines.
One study detailed the synthesis of quinoxaline derivatives from a methyl 3-((3-phenyl-1,2-dihydroquinoxalin-2-yl)sulfanyl)propanoate precursor. Several of these synthesized compounds displayed potent anticancer activity, with IC₅₀ values in the low micromolar range against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines.
Table 1: Cytotoxic Activity of Quinoxaline Derivatives
| Compound | HCT-116 IC₅₀ (µg/mL) | MCF-7 IC₅₀ (µg/mL) |
|---|---|---|
| Compound 9 | 1.9 | 2.3 |
| Compound 11a | 7.52 | 6.62 |
| Compound 11b | 4.31 | 5.34 |
| Compound 11c | 6.43 | 4.88 |
| Doxorubicin (Ref.) | 3.23 | - |
Data sourced from a study on the anticancer activity of synthetic quinoxaline compounds.
In another line of research, halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate were evaluated for their cytotoxic effects. These compounds demonstrated significant activity against several human cancer cell lines, including those of the lung (A549) and liver (HepG2).
Table 2: Cytotoxic Activity (IC₅₀, µM) of Benzofuran Derivatives
| Compound | A549 (Lung) | HepG2 (Liver) | HCT116 (Colon) | PC3 (Prostate) |
|---|---|---|---|---|
| Compound 7 | 10.38 ± 0.94 | 22.31 ± 1.87 | 25.43 ± 1.54 | 29.35 ± 2.01 |
| Compound 8 | 11.72 ± 1.03 | 13.94 ± 1.11 | 22.81 ± 1.98 | 24.63 ± 1.76 |
| Cisplatin (Ref.) | 13.51 ± 1.12 | 21.04 ± 1.99 | 11.82 ± 1.03 | 12.75 ± 1.15 |
| Doxorubicin (Ref.) | 0.89 ± 0.05 | 0.97 ± 0.08 | 0.64 ± 0.04 | 1.02 ± 0.09 |
This table summarizes the cytotoxic activity of specific benzofuran derivatives against various human cancer cell lines.
These findings highlight the potential of the this compound scaffold as a foundation for developing novel and effective chemotherapeutic agents.
Antibacterial and Antiviral Properties
The chemical scaffold of this compound and its close analogs, like ethyl 2-methyl-3-oxopropanoate, serves as a valuable starting point for the synthesis of compounds with significant antimicrobial properties.
Antibacterial Properties : Researchers have successfully synthesized pyrimido[1,2-a]-pyrimidines and other heterocyclic systems using ethyl 2-methyl-3-oxopropanoate as a precursor rsc.orgacs.orgnih.gov. Certain derivatives within these classes have demonstrated notable antibacterial activity against various strains, including E. coli and S. typhi rsc.org. These synthetic strategies open avenues for developing new classes of antibacterial agents to combat drug-resistant pathogens.
Antiviral Properties : Derivatives of this compound have also been implicated in the development of antiviral drugs. For instance, pyrimidopyrimidine-diones synthesized from related precursors have been assessed for their potential as anti-HIV agents nih.gov. Furthermore, the this compound framework is a key component in the synthesis of the antiviral drug Setrobuvir . Additionally, esters of 3-oxopropanoic acid have been used to create analogs of experimental anti-HIV agents, indicating the broad applicability of this chemical structure in antiviral drug discovery researchgate.net.
Anti-inflammatory and Analgesic Research
A thorough search of scientific databases yielded no peer-reviewed studies investigating the anti-inflammatory or analgesic properties of this compound. Consequently, there are no research findings, data tables, or detailed discussions to present on this topic. The potential of this compound to modulate inflammatory pathways or to act as an analgesic agent remains unexplored.
Antiproliferative Studies
Similarly, there is no available research on the antiproliferative effects of this compound. Studies to determine its potential to inhibit the growth of cancer cell lines or to influence cell cycle progression have not been published. Therefore, no data on its efficacy, mechanism, or spectrum of activity against proliferative diseases can be provided.
Mechanisms of Biological Action
Without any established biological activity, the mechanisms of action for this compound remain entirely speculative. The subsequent sections on its molecular interactions and the role of its chemical structure are therefore based on general principles of medicinal chemistry rather than specific experimental evidence for this compound.
Molecular Target Interaction and Pathway Influence
There are no identified molecular targets or biological pathways that are influenced by this compound. Research has not been conducted to determine if this compound interacts with specific enzymes, receptors, or signaling proteins that would indicate a potential therapeutic effect.
Role of Hydrolysis in Bioactivity
The potential role of hydrolysis in the bioactivity of this compound has not been investigated. It is conceivable that the ester group of this compound could be hydrolyzed in a biological system to yield 3-oxopropanoic acid and methanol (B129727). However, without any known biological activity of the parent compound or its potential metabolites, the significance of such a transformation is unknown.
Structure-Activity Relationship (SAR) Studies and Derivative Design
In the absence of any data on the biological activity of this compound, no structure-activity relationship (SAR) studies have been performed. SAR studies are contingent on having a measurable biological effect to correlate with structural modifications. As a result, there is no basis for the rational design of derivatives of this compound with potentially enhanced or novel biological activities.
Environmental and Green Chemistry Considerations
Photodegradation Pathways and Atmospheric Chemical Behavior
The atmospheric fate of volatile organic compounds (VOCs) like Methyl 3-oxopropanoate (B1240783) is primarily determined by their reactions with photochemically generated oxidants. While specific experimental data on the atmospheric chemistry of Methyl 3-oxopropanoate is limited, its behavior can be inferred from the known chemistry of similar compounds, such as other esters and ketones. The principal degradation pathways in the troposphere are expected to be reactions with hydroxyl radicals (•OH), and to a lesser extent, nitrate radicals (•NO3) and ozone (O3), as well as direct photolysis.
Reaction with Hydroxyl Radicals (•OH)
The primary daytime degradation pathway for this compound is likely its reaction with hydroxyl radicals. The •OH radical can abstract a hydrogen atom from various positions on the molecule. The presence of a keto group and an ester functional group influences the reactivity of the C-H bonds. The methylene (B1212753) group (-CH2-) situated between the two carbonyl groups (the α-carbon to the ketone and adjacent to the ester carbonyl) is activated and is a likely site for hydrogen abstraction.
A study on the reaction of •OH radicals with a similar compound, ethyl acetate, showed that hydrogen abstraction is a dominant reaction pathway. The resulting organic radicals react rapidly with molecular oxygen (O2) to form peroxy radicals (RO2•). In the presence of nitrogen oxides (NOx), these peroxy radicals can lead to the formation of ozone and other secondary pollutants.
Reaction with Ozone (O3)
Ozonolysis is a significant degradation pathway for unsaturated compounds. Since this compound is a saturated ester, its reaction with ozone is expected to be slow and not a major atmospheric sink.
Direct Photolysis
Molecules containing chromophores, such as the carbonyl group in this compound, can absorb ultraviolet (UV) radiation from the sun, leading to their direct photodissociation. The absorption of a photon can excite the molecule to a higher electronic state, which can then lead to bond cleavage. For ketones, Norrish Type I and Type II reactions are common photochemical processes.
Norrish Type I Cleavage: This involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group, forming two radical fragments. For this compound, this could lead to the formation of a methoxycarbonylmethyl radical (•CH2COOCH3) and a formyl radical (•CHO).
Norrish Type II Cleavage: This pathway involves intramolecular hydrogen abstraction by the excited carbonyl oxygen, typically from the γ-carbon. As this compound does not possess a γ-hydrogen, this specific pathway is not possible.
Atmospheric Lifetime
The atmospheric lifetime of a VOC is determined by the sum of the rates of all its removal processes. Based on the reactivity of similar esters with •OH radicals, the atmospheric lifetime of this compound is expected to be on the order of days to weeks. This relatively short lifetime suggests that it is unlikely to persist in the atmosphere and contribute to long-range transport or global atmospheric issues.
A summary of the probable atmospheric degradation pathways for this compound is presented in the table below.
| Degradation Pathway | Reactant | Probable Products | Atmospheric Significance |
| Photo-oxidation | •OH radicals | Peroxy radicals, aldehydes, CO, CO2 | Primary daytime degradation pathway |
| Ozonolysis | O3 | Negligible for saturated esters | Minor pathway |
| Direct Photolysis | UV radiation | Radical fragments (e.g., •CH2COOCH3, •CHO) | Potentially significant, dependent on quantum yield |
Development of Green Synthesis Methodologies
Traditional methods for the synthesis of β-keto esters often involve the use of strong bases, stoichiometric reagents, and volatile organic solvents, which can have significant environmental drawbacks. In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign synthetic routes to these valuable compounds.
Biocatalytic Synthesis
The use of enzymes as catalysts (biocatalysis) offers a green alternative to traditional chemical synthesis due to their high selectivity, mild reaction conditions (ambient temperature and pressure, neutral pH), and reduced waste generation. noaa.gov Lipases are a class of enzymes that have shown great potential in organic synthesis, particularly in esterification and transesterification reactions.
The synthesis of β-keto esters can be achieved through lipase-catalyzed transesterification. wikipedia.org This approach often proceeds under solvent-free conditions, further enhancing its green credentials. wikipedia.org For the synthesis of this compound, a potential biocatalytic route would involve the transesterification of another alkyl 3-oxopropanoate with methanol (B129727), catalyzed by a lipase. The high selectivity of the enzyme can lead to high yields and purity of the desired product.
Use of Greener Solvents
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest proportion of mass in a chemical process and contribute significantly to its environmental impact. Efforts have been made to replace hazardous solvents with more environmentally friendly alternatives. Green solvents are typically derived from renewable resources, are biodegradable, and have low toxicity. researchgate.netmdpi.com
For the synthesis of β-keto esters, the use of greener solvents such as bio-derived ethers (e.g., 2-methyltetrahydrofuran) or esters (e.g., ethyl lactate) could be explored to replace traditional volatile organic solvents. researchgate.net
Mechanochemical Synthesis
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a promising solvent-free approach to organic synthesis. nih.gov Reactions are typically carried out by grinding or milling the solid reactants together, often in the absence of any solvent. This technique can lead to higher reaction rates, improved yields, and reduced waste compared to traditional solution-phase synthesis. The Claisen condensation, a classical method for forming β-keto esters, has been adapted to mechanochemical conditions for the synthesis of related compounds, suggesting that a similar approach could be developed for this compound. beilstein-journals.org
A comparison of different synthesis methodologies for β-keto esters, highlighting the green chemistry aspects, is provided in the table below.
| Synthesis Methodology | Key Features | Green Chemistry Advantages |
| Traditional Synthesis (e.g., Claisen Condensation) | Use of strong bases (e.g., sodium ethoxide), stoichiometric reagents, and organic solvents. | - |
| Biocatalytic Synthesis | Employs enzymes (e.g., lipases) as catalysts. noaa.gov | Mild reaction conditions, high selectivity, reduced byproducts, often solvent-free. noaa.govwikipedia.org |
| Green Solvent Synthesis | Utilizes environmentally benign solvents derived from renewable resources. researchgate.netmdpi.com | Reduced toxicity, biodegradability, lower environmental impact. researchgate.netmdpi.com |
| Mechanochemical Synthesis | Solvent-free reaction conditions, induced by mechanical energy. nih.gov | Elimination of solvent waste, potential for higher efficiency and reduced energy consumption. nih.gov |
Analytical Methodologies for Research and Quality Control
Chromatographic Method Development and Validation
The development of robust chromatographic methods for Methyl 3-oxopropanoate (B1240783) requires careful consideration of its chemical properties. As a β-keto ester, it can exist in equilibrium between its keto and enol tautomers, which can pose challenges in achieving sharp, symmetrical peaks during chromatographic separation. Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the method is suitable for its intended purpose. europa.eu
Reversed-phase HPLC (RP-HPLC) is a common technique for the analysis of organic molecules like Methyl 3-oxopropanoate. However, the keto-enol tautomerism can lead to peak broadening or splitting. chromforum.org To mitigate this, several strategies can be employed during method development:
Mobile Phase pH Control : An acidic mobile phase can help to suppress the deprotonation of the enol form, thereby favoring one tautomeric form and improving peak shape. chromforum.org
Temperature Control : Increasing the column temperature can accelerate the interconversion between tautomers, leading to a single, averaged peak. chromforum.org
Specialized Columns : Mixed-mode columns have been shown to provide better peak shapes for β-dicarbonyl compounds by offering multiple interaction mechanisms. chromforum.org
A validated HPLC method for a related compound demonstrates the typical parameters that would be assessed. researchgate.net For instance, a method would be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). ijper.orgfabad.org.trresearchgate.net
| Validation Parameter | Typical Acceptance Criteria | Description |
|---|---|---|
| Linearity (r²) | ≥ 0.999 | Demonstrates a proportional relationship between detector response and analyte concentration over a specified range. fabad.org.tr |
| Accuracy (% Recovery) | 98.0% - 102.0% | Measures the closeness of the test results to the true value. ijper.org |
| Precision (% RSD) | ≤ 2% | Indicates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. ijper.org |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijper.org |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. ijper.org |
| Specificity | No interference at the retention time of the analyte | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. researchgate.net |
Gas chromatography, particularly with a Flame Ionization Detector (GC-FID), is a well-suited technique for the analysis of volatile compounds like this compound. The methodology for its analysis can be adapted from established methods for Fatty Acid Methyl Esters (FAMEs), given the structural similarities. s4science.atsigmaaldrich.comresearchgate.net
The analysis of triacylglycerols in their native state by GC is challenging due to their low volatility. perkinelmer.com Therefore, they are often converted to their corresponding methyl esters (FAMEs) before analysis. s4science.at Since this compound is already a methyl ester, this derivatization step is not necessary.
A typical GC-FID method for the analysis of methyl esters would involve the following:
Column : A polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., Carbowax) or a cyanopropyl phase, is generally used for the separation of FAMEs. sigmaaldrich.comresearchgate.net
Injector and Detector : A split/splitless injector is commonly used, with the injector temperature set high enough to ensure rapid volatilization of the sample. The FID is a robust and sensitive detector for hydrocarbons. sigmaaldrich.com
Oven Temperature Program : A temperature gradient is typically employed to ensure good separation of compounds with different boiling points. sigmaaldrich.comresearchgate.net
| Parameter | Typical Conditions for Methyl Ester Analysis |
|---|---|
| Column | DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar column researchgate.net |
| Carrier Gas | Helium or Hydrogen sigmaaldrich.comthermofisher.com |
| Injector Temperature | 250 °C researchgate.net |
| Detector (FID) Temperature | 280 °C researchgate.net |
| Oven Program | Initial temp. 50-100°C, ramped to 200-240°C sigmaaldrich.comresearchgate.net |
| Injection Volume | 1 µL researchgate.net |
| Split Ratio | 10:1 to 50:1 researchgate.netthermofisher.com |
Quality Control and Reference Standard Applications
For this compound to be used in research and manufacturing, its quality must be controlled to ensure it meets predefined specifications. This involves testing for identity, purity, and the presence of any impurities. Commercially available this compound is typically supplied with a Certificate of Analysis (CoA), which documents the results of quality control testing. sigmaaldrich.com
Key quality control parameters often include:
Purity : Determined by a chromatographic method such as GC or HPLC, and typically expected to be >95% or >97%. chemscene.commatrixscientific.comkeyorganics.net
Identity : Confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy, and by its chromatographic retention time against a reference standard.
Appearance : Visual inspection for color and physical state.
While this compound is available as a chemical reagent, its official status as a primary reference standard from pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP) is not established. usp.orgsigmaaldrich.comichimarutrading.co.jp However, a well-characterized, high-purity batch of this compound can be used as a secondary or in-house reference standard for routine quality control testing. Such a standard is crucial for the quantitative analysis of the compound in various samples, where it is used to calibrate the analytical instrument and to calculate the concentration of the analyte in the sample.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways
The synthesis of β-keto esters, including methyl 3-oxopropanoate (B1240783) and its derivatives, is a cornerstone of organic chemistry, with ongoing research focused on developing more efficient, selective, and practical methods. Future exploration in this area is moving beyond traditional Claisen condensations to embrace modern synthetic strategies that offer greater control and versatility.
One promising direction is the development of one-pot, multi-component reactions. For instance, the mechanochemical synthesis of fluorinated pyrazolones utilizes a β-keto ester intermediate formed in a single step, highlighting a solvent-free and efficient approach that could be adapted for the synthesis of methyl 3-oxopropanoate derivatives. beilstein-journals.org Furthermore, stereoselective reactions are gaining prominence for creating chiral molecules. The synthesis of complex structures like ethyl (S)-3-(1-methyl-2-oxo-cyclohexyl)-2-oxopropanoate employs a regio- and stereoselective Michael addition, a methodology that could be harnessed for the asymmetric synthesis of substituted this compound analogs. mdpi.com
Researchers are also revisiting and refining classic reactions. The Reformatsky reaction and the use of acid chlorides are being optimized to produce a variety of β-keto esters with high yields. researchgate.net These explorations into novel synthetic pathways are crucial for expanding the chemical space accessible from this compound and for streamlining the production of complex molecules for various applications.
Development of Advanced Catalytic Systems
The development of advanced catalytic systems is central to improving the efficiency and sustainability of reactions involving this compound. Research is increasingly focused on catalysts that are not only highly active and selective but also environmentally benign.
In the realm of transesterification, a key reaction for modifying β-keto esters, environmentally friendly catalysts like boric acid are showing great promise. rsc.org These catalysts are effective for a range of primary and secondary alcohols, offering a greener alternative to traditional acid or base catalysts. rsc.org Ionic liquids, such as pyridinium (B92312) hydrogen sulfate (B86663) and imidazolium (B1220033) p-toluenesulfonate, are also emerging as effective catalysts for esterification reactions, as demonstrated in the synthesis of methyl propionate (B1217596). google.com These catalysts can lead to high reaction yields and reduce equipment corrosion associated with strong mineral acids. google.com
Solid base catalysts, like magnesium oxide, are being investigated for the synthesis of related esters through methoxycarbonylation, a process that could potentially be adapted for this compound. researchgate.net Furthermore, the field of biocatalysis offers significant potential. Enzymes, such as (S)-1-phenylethanol dehydrogenase, are being used for the highly enantioselective reduction of β-keto esters to produce chiral alcohols, which are valuable building blocks in the pharmaceutical industry. nih.gov The development of these advanced catalytic systems is set to revolutionize the synthesis and transformation of this compound, making processes more efficient, selective, and sustainable.
Design of Highly Selective Biological Probes and Therapeutics
The structural motif of this compound is a valuable scaffold for the design of biologically active molecules, including selective probes and therapeutics. An exciting area of research is the development of β-keto ester derivatives as antibacterial agents that target bacterial communication systems. nih.gov For example, β-keto ester analogs have been designed based on the structure of bacterial autoinducers to inhibit quorum sensing, a mechanism involved in bacterial resistance to antibiotics. nih.gov
The versatility of the 3-oxopropanoate core is further demonstrated by its incorporation into more complex drug candidates. For instance, ethyl 3-(4-fluorophenyl)-3-oxopropanoate serves as a key intermediate in the synthesis of Enecadin, a neuroprotective agent. wikipedia.org This highlights the potential for designing novel therapeutics by modifying the basic this compound structure.
Moreover, the principles of molecular modification, such as altering lipophilicity or metabolic stability, are being applied to the design of new drug candidates based on various chemical scaffolds, a strategy that can be extended to this compound derivatives. biomedres.us By strategically modifying the molecule, researchers can enhance its affinity for biological targets and improve its pharmacokinetic properties. walisongo.ac.idrsc.org The development of new antitubercular and antimicrobial agents based on complex heterocyclic systems, which can be synthesized from ester precursors, further underscores the potential of this compound in medicinal chemistry. mdpi.commdpi.com
Integration of In Silico and Experimental Approaches
The synergy between computational modeling and experimental work is accelerating research and development related to this compound and its derivatives. In silico methods are becoming indispensable for predicting molecular properties, understanding reaction mechanisms, and guiding the design of new molecules.
A prime example of this integrated approach is the design of novel antibacterial β-keto esters. nih.gov In this research, computational analysis of reactivity and ADME (absorption, distribution, metabolism, and excretion) properties, alongside molecular docking and molecular dynamics simulations with quorum-sensing proteins, was used to predict the most promising candidates for synthesis and in vitro testing. nih.gov This approach not only saves time and resources but also provides deep insights into the molecular interactions governing biological activity.
Similarly, combined in-vitro and in-silico studies on β-enamino ester derivatives as cholinesterase inhibitors have elucidated key structural factors for their potency and selectivity. nih.gov Computational methods such as Hirshfeld surface analysis and quantum theory of atoms in molecules (QT-AIM) are being used to understand the non-covalent interactions that stabilize the crystal structures of related molecules, providing fundamental knowledge for materials science applications. mdpi.com The application of these computational tools to study the reactivity and potential biological interactions of this compound will undoubtedly lead to more rational and efficient design of new functional molecules.
Sustainable Chemical Processes and Environmental Impact Mitigation
A major trend in chemical research is the shift towards sustainable processes and the mitigation of environmental impact, and the chemistry of this compound is no exception. The principles of green chemistry are being actively applied to the synthesis and transformation of β-keto esters.
A key focus is the use of environmentally benign catalysts and reaction media. rsc.orgdigitallibrary.co.in As mentioned earlier, the use of catalysts like boric acid and the exploration of biocatalytic routes represent significant steps towards greener synthesis. rsc.orgnih.gov The development of solvent-free reaction conditions, such as mechanochemical synthesis, further reduces the environmental footprint of chemical processes. beilstein-journals.org
Q & A
Q. How can synthesis conditions for methyl 3-oxopropanoate derivatives be optimized to maximize yield and purity?
Methodological Answer:
- Parameter Optimization : Adjust reaction temperature (e.g., reflux conditions at 80–100°C for esterification) and solvent polarity (e.g., methanol or ethanol for nucleophilic substitution) to favor desired pathways .
- Catalyst Selection : Use acid catalysts (e.g., H₂SO₄) for esterification or transition-metal-free protocols for cross-coupling reactions .
- Purity Assessment : Monitor reaction progress via TLC and confirm purity using HPLC or GC-MS. For example, methyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate achieved >95% purity under reflux with H₂SO₄ .
Q. What analytical techniques are critical for confirming the structure and purity of this compound derivatives?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 3.30 ppm for methyl ester protons in ethyl 2-bromo-3-oxopropanoate derivatives) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+Na⁺] at m/z 344.1468) .
- Chromatography : HPLC retention times (e.g., 1.64 minutes under SQD-FA05 conditions) to confirm compound identity .
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?
Methodological Answer:
- Cross-Validation : Compare NMR, IR, and MS data across multiple batches. For example, methyl 3-cyclopropyl-3-oxopropanoate’s InChI key (RIJWDPRXCXJDPK) ensures database consistency .
- Computational Modeling : Use tools like Gaussian or PubChem’s 3D conformer models to predict spectra and validate experimental data .
Advanced Research Questions
Q. What reaction mechanisms govern the hydrolysis of this compound esters under acidic vs. basic conditions?
Methodological Answer:
- Acidic Hydrolysis : Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water to form carboxylic acids .
- Basic Hydrolysis (Saponification) : Deprotonation of the ester generates a carboxylate intermediate, accelerating cleavage. Kinetic studies using LiAlH₄ or NaBH₄ can differentiate pathways .
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?
Methodological Answer:
- Structural Modifications : Introduce substituents (e.g., halogens, methyl groups) on aromatic rings to enhance enzyme inhibition. For example, 3,5-difluoro-4-methylphenyl derivatives showed improved binding to cytochrome P450 .
- Biological Assays : Test analogs against target enzymes (e.g., cyclohexanone monooxygenase) to correlate substituent effects with activity .
Q. What computational approaches predict the reactivity of this compound derivatives in biological systems?
Methodological Answer:
Q. What strategies mitigate byproduct formation during multi-step syntheses of this compound-based heterocycles?
Methodological Answer:
Q. How do substituents on the phenyl ring influence the chemical reactivity of this compound derivatives?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Chloro and fluoro substituents (e.g., in methyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate) enhance electrophilicity, accelerating nucleophilic attacks .
- Steric Effects : Bulky groups (e.g., cyclopropyl) hinder hydrolysis but stabilize intermediates in cyclization reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
